1-[2-(Decyloxy)ethoxy]decane
Description
1-[2-(Decyloxy)ethoxy]decane is a branched ether compound with the molecular formula C₂₂H₄₆O₂ and a molecular weight of 342.61 g/mol . Its structure consists of two decyl chains (C₁₀H₂₁) linked via a 2-ethoxy spacer (-O-CH₂-CH₂-O-).
Properties
IUPAC Name |
1-(2-decoxyethoxy)decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPNGFMODYIPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Decyloxy)ethoxy]decane can be synthesized through a multi-step process involving the reaction of decanol with ethylene oxide to form 2-(decyloxy)ethanol. This intermediate is then reacted with another equivalent of decanol under acidic or basic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Decyloxy)ethoxy]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Decanoic acid and 2-(decyloxy)ethanoic acid.
Reduction: 1-decanol and 2-(decyloxy)ethanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-[2-(Decyloxy)ethoxy]decane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-[2-(Decyloxy)ethoxy]decane involves its interaction with lipid membranes due to its amphiphilic structure. The decyloxy groups interact with the hydrophobic core of the membrane, while the ethoxy chain interacts with the hydrophilic surface. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery and membrane studies.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-[2-(Decyloxy)ethoxy]decane and related compounds:
Solvent and Specialty Chemistry
Biological Activity
1-[2-(Decyloxy)ethoxy]decane, a compound with the chemical formula C_{12}H_{26}O_2, is part of a class of surfactants known for their biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
This compound is characterized by its long hydrophobic alkyl chain and an ether functional group, which contributes to its surfactant properties. The compound's structure allows it to interact with biological membranes, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of the bacterial cell membrane.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.3 | Induction of apoptosis |
| HeLa | 22.7 | Inhibition of cell proliferation |
The biological activity of this compound is largely attributed to its ability to interact with cellular membranes. The lipophilic nature allows it to integrate into lipid bilayers, leading to alterations in membrane fluidity and permeability. This disruption can result in:
- Increased permeability : Allowing leakage of cellular contents.
- Alteration of signaling pathways : Affecting cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates. The results confirmed its effectiveness as a broad-spectrum antimicrobial agent, particularly against resistant strains.
Study 2: Anticancer Potential
A recent study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in vivo using xenograft models. Mice treated with this compound showed significant tumor reduction compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(Decyloxy)ethoxy]decane, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via Williamson ether synthesis, leveraging nucleophilic substitution between decyl bromide and ethoxylated intermediates. For higher yields, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of long-chain reactants in polar solvents . Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase. Purification via column chromatography using silica gel (60–120 mesh) is recommended to isolate the product .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, CDCl) to identify ethoxy and decyloxy proton signals (δ 3.4–3.7 ppm for ether linkages, δ 1.2–1.6 ppm for alkyl chains) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (expected m/z: 344.5 for CHO) .
- Gas Chromatography (GC) : Quantify purity using a DB-5 column (30 m × 0.25 mm) with flame ionization detection; compare retention times to commercial alkanes (e.g., dodecane, tetradecane) .
Q. What are the critical stability considerations for long-term storage?
- Methodology : Store in amber glass containers under inert gas (N/Ar) at 4°C to minimize oxidative degradation. Avoid prolonged exposure to light or humidity, as ethers are prone to hydrolysis under acidic/basic conditions . Regularly validate stability via -NMR to detect decomposition byproducts (e.g., aldehydes or alcohols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data with strong oxidizing agents?
- Methodology : Contradictions arise from solvent-dependent reactivity. For example, in dichloromethane, the compound resists oxidation by KMnO, but in aqueous HO/acetic acid, it forms peroxides. Use differential scanning calorimetry (DSC) to monitor exothermic peaks during oxidation and cross-validate with FT-IR (O-O stretching at ~880 cm) . Design controlled experiments under varying solvent polarity and oxidant concentrations to map reactivity thresholds .
Q. What computational models predict the compound’s solvation behavior and micellar properties?
- Methodology : Molecular dynamics (MD) simulations using GROMACS with the CHARMM36 force field can model self-assembly in aqueous solutions. Key parameters include critical micelle concentration (CMC) and aggregation number, validated against experimental data from surface tension measurements . Density Functional Theory (DFT) (B3LYP/6-31G**) predicts solvation free energy in nonpolar solvents (e.g., hexane) .
Q. What degradation pathways occur under elevated temperatures, and how can byproducts be identified?
- Methodology : Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile degradation products (e.g., decanal, ethylene glycol derivatives) at temperatures >200°C . For non-volatile residues, use high-resolution LC-MS to detect oligomeric ethers or cyclic ethers formed via intramolecular cyclization . Accelerated aging studies (40–60°C, 75% RH) combined with -NMR track hydrolysis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
